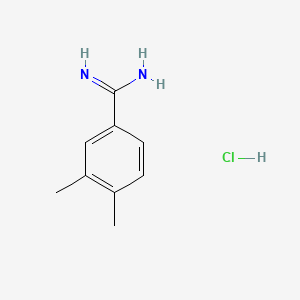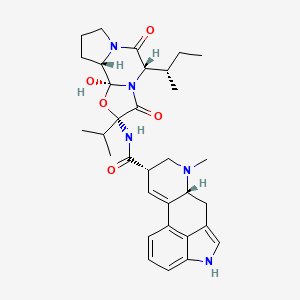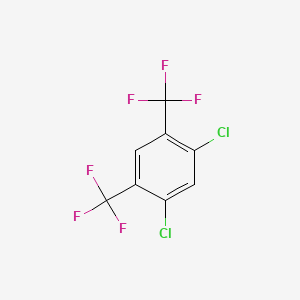
(3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate: is a chemical compound that serves as an intermediate in the synthesis of Rosuvastatin-related compounds . Rosuvastatin is a well-known statin used to lower cholesterol levels and prevent cardiovascular diseases. This compound plays a crucial role in the pharmaceutical industry, particularly in the production of cholesterol-lowering medications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Rosuvastatin Core: The core structure of Rosuvastatin is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group transformations.
Introduction of the S-Desmethyl Group: The S-Desmethyl group is introduced through selective demethylation reactions.
Addition of the 2-Hydroxy-2-Methylpropyl Group: This step involves the addition of the 2-hydroxy-2-methylpropyl group to the core structure using appropriate reagents and catalysts.
Formation of the Tert-Butyl Ester: The final step involves esterification to form the tert-butyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Substitution reactions are common, especially for introducing or modifying functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of Rosuvastatin, each with specific functional groups tailored for different pharmacological properties .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of Rosuvastatin and related compounds.
- Employed in the development of new cholesterol-lowering agents .
Biology:
- Studied for its effects on lipid metabolism and cholesterol biosynthesis.
- Used in research to understand the molecular mechanisms of statins .
Medicine:
- Integral in the production of Rosuvastatin, a widely prescribed statin for managing hypercholesterolemia and preventing cardiovascular diseases .
Industry:
Mechanism of Action
The mechanism of action of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate is closely related to that of Rosuvastatin. It inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include HMG-CoA reductase and various proteins involved in lipid metabolism .
Comparison with Similar Compounds
S-Desmethyl-S-(2-hydroxy-2-methylpropyl) Rosuvastatin Sodium Salt: Similar in structure but differs in the counterion, which can affect solubility and pharmacokinetics.
Rosuvastatin Calcium: Another derivative used in the pharmaceutical industry with different pharmacological properties.
Uniqueness:
- The tert-butyl ester group in (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate provides unique solubility and stability characteristics, making it a valuable intermediate in the synthesis of Rosuvastatin .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42FN3O7S/c1-18(2)25-23(14-13-21(34)15-22(35)16-24(36)40-28(3,4)5)26(19-9-11-20(30)12-10-19)32-27(31-25)33(8)41(38,39)17-29(6,7)37/h9-14,18,21-22,34-35,37H,15-17H2,1-8H3/b14-13+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRVCWOXOGDOIJ-WRBWEIJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42FN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,2]oxazolo[4,3-g][2,1]benzoxazole](/img/structure/B570655.png)

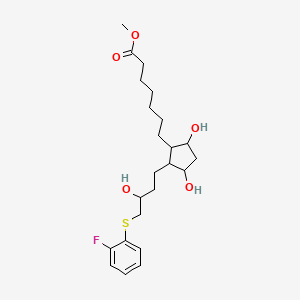
![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)
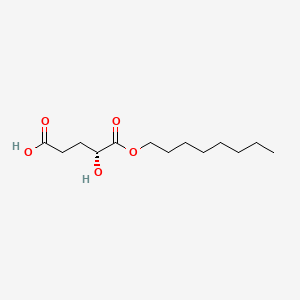
![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
